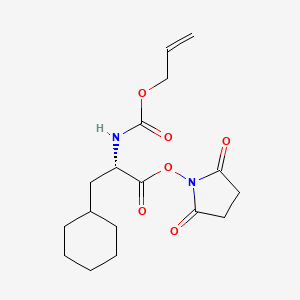
4-((2-Bromo-3-ethynylphenoxy)methyl)tetrahydro-2H-pyran
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-((2-Bromo-3-ethynylphenoxy)methyl)tetrahydro-2H-pyran is an organic compound that features a tetrahydropyran ring substituted with a bromoethynylphenoxy group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2-Bromo-3-ethynylphenoxy)methyl)tetrahydro-2H-pyran typically involves a multi-step process:
Formation of the Bromoethynylphenol Intermediate: This step involves the bromination of ethynylphenol using a brominating agent such as bromine or N-bromosuccinimide.
Etherification: The bromoethynylphenol is then reacted with tetrahydro-2H-pyran-4-methanol in the presence of a base such as potassium carbonate to form the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as column chromatography.
化学反応の分析
Types of Reactions
4-((2-Bromo-3-ethynylphenoxy)methyl)tetrahydro-2H-pyran can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation Reactions: The ethynyl group can be oxidized to form various oxidized derivatives.
Coupling Reactions: The ethynyl group can participate in coupling reactions such as the Suzuki-Miyaura coupling.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or osmium tetroxide.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used.
Major Products
Substitution Reactions: Substituted derivatives with different functional groups replacing the bromine atom.
Oxidation Reactions: Oxidized derivatives of the ethynyl group.
Coupling Reactions: Coupled products with various aryl or alkyl groups attached to the ethynyl group.
科学的研究の応用
4-((2-Bromo-3-ethynylphenoxy)methyl)tetrahydro-2H-pyran has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for bioactive compounds.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 4-((2-Bromo-3-ethynylphenoxy)methyl)tetrahydro-2H-pyran involves its interaction with various molecular targets. The bromoethynyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially inhibiting their function. The tetrahydropyran ring can also interact with hydrophobic pockets in enzymes or receptors, enhancing binding affinity.
類似化合物との比較
Similar Compounds
- 2-(Ethynyloxy)tetrahydro-2H-pyran
- 2-(Bromomethyl)tetrahydro-2H-pyran
- 2-(3-Butynyloxy)tetrahydro-2H-pyran
Uniqueness
4-((2-Bromo-3-ethynylphenoxy)methyl)tetrahydro-2H-pyran is unique due to the presence of both a bromoethynyl group and a tetrahydropyran ring. This combination of functional groups provides distinct reactivity and potential for diverse applications compared to similar compounds.
特性
IUPAC Name |
4-[(2-bromo-3-ethynylphenoxy)methyl]oxane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrO2/c1-2-12-4-3-5-13(14(12)15)17-10-11-6-8-16-9-7-11/h1,3-5,11H,6-10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMFDCLAVTDFDNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=C(C(=CC=C1)OCC2CCOCC2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-Fluoro-4'-(trifluoromethoxy)-[1,1'-biphenyl]-3-amine](/img/structure/B8170587.png)
![Methyl 2-(3-amino-4'-(trifluoromethoxy)-[1,1'-biphenyl]-4-yl)acetate](/img/structure/B8170596.png)
![Methyl 2-(3-amino-4'-fluoro-[1,1'-biphenyl]-4-yl)acetate](/img/structure/B8170603.png)


![2-Bromo-1-(difluoromethyl)-3-[(4-methoxyphenyl)methoxy]benzene](/img/structure/B8170628.png)





